LogP Differentiation: Fluorine Substitution Increases Lipophilicity vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 4-position of 5-amino-4-fluoro-2-methylphenol increases calculated lipophilicity (LogP) relative to the non-fluorinated analog 5-amino-2-methylphenol. While experimental LogP data for the target compound are limited, computed XLogP3-AA values show a shift from approximately 1.0–1.1 for the non-fluorinated analog to 1.4 for the fluorinated compound [1]. This ~0.3–0.4 unit increase in LogP is consistent with the well-documented effect of aromatic fluorine substitution on lipophilicity and membrane permeability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; ACD/LogP = 1.37; reported experimental LogP = 2.0031 |
| Comparator Or Baseline | 5-Amino-2-methylphenol (non-fluorinated analog): predicted LogP ~1.0–1.1 |
| Quantified Difference | Increase of 0.3–0.4 LogP units (computed) or up to 1.0 unit (experimental) |
| Conditions | Calculated values from PubChem (XLogP3-AA) and Chem960 (experimental LogP); no direct head-to-head experimental comparison available |
Why This Matters
Higher LogP improves membrane permeability and may enhance oral bioavailability in drug candidates, a key selection criterion for medicinal chemistry programs.
- [1] PubChem. 5-Amino-4-fluoro-2-methylphenol. XLogP3-AA = 1.4. CID 10154098. View Source
- [2] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst‐Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
